molecular formula C6H12ClNO2 B2600034 1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride CAS No. 2126164-58-5

1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride

Cat. No. B2600034
CAS RN: 2126164-58-5
M. Wt: 165.62
InChI Key: DWIQVKYOPRSIJJ-UHFFFAOYSA-N
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Description

1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2126164-58-5 . It has a molecular weight of 165.62 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .


Molecular Structure Analysis

The InChI code for 1-Amino-3-methylcyclobutane-1-carboxylic acid hydrochloride is 1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H . This code represents the molecular structure of the compound.

It is slightly soluble in water .

Scientific Research Applications

Tumor Imaging with Positron Emission Tomography

1-Amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride, when labeled with fluorine-18, has shown promise in tumor imaging using positron emission tomography (PET). Improved synthesis methods for its precursor, anti-[18F]FACBC, demonstrate high stereoselectivity and suitability for large-scale preparations, leading to more efficient production of this compound for human use (McConathy et al., 2003).

PET Tracers for Tumor Delineation

The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for PET imaging, highlights its potential in tumor delineation. This compound was synthesized with high specific activity and shows promising results in nucleophilic displacement, offering a new avenue for PET tracer development (Shoup & Goodman, 1999).

Physical-Chemical Properties and Stereochemistry

Research into the cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, synthesized as pure diastereomers, reveals interesting physical-chemical properties, including different pKa values for the amino groups due to varied interactions with the fluorine atoms. This underscores the importance of stereochemistry in the behavior of these compounds (Chernykh et al., 2016).

Neurological Applications

The synthesis of 1-aminocyclobutanecarboxylic acid derivatives has shown these compounds to have potent and selective antagonist activity at NMDA receptor sites, indicating potential applications in neurological research, particularly in the study of excitatory amino acid receptors and anticonvulsant activity (Gaoni et al., 1994).

Conformational Studies

Investigations into the intrinsic conformational properties of 1-aminocyclobutane-1-carboxylic acid using quantum mechanical calculations have provided insights into the restricted flexibility of this amino acid due to its cyclic nature. This research contributes to a deeper understanding of the molecular dynamics and environmental stability of such compounds (Casanovas et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively.

properties

IUPAC Name

1-amino-3-methylcyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-4-2-6(7,3-4)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIQVKYOPRSIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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